2-Bromo-5-hydrazinylbenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydrazinylbenzoic acid hydrochloride typically involves the bromination of 5-hydrazinylbenzoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydrazinylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
Scientific Research Applications
2-Bromo-5-hydrazinylbenzoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-nitrobenzoic acid
- 2-Bromo-5-aminobenzoic acid
Uniqueness
2-Bromo-5-hydrazinylbenzoic acid hydrochloride is unique due to its hydrazinyl functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-Bromo-5-hydrazinylbenzoic acid hydrochloride (CAS No. 2413874-81-2) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies.
- IUPAC Name : 2-Bromo-5-hydrazinobenzoic acid hydrochloride
- Molecular Formula : C7H8BrClN3O2
- Molecular Weight : 251.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The hydrazine moiety is known to facilitate the formation of reactive intermediates that can disrupt cellular processes, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of target cells.
- Alteration of Signal Transduction Pathways : By interfering with signaling molecules, the compound can induce apoptosis in cancer cells or inhibit bacterial growth.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria such as Acinetobacter baumannii.
Efficacy Against Bacterial Strains
A comparative study evaluated the minimum inhibitory concentration (MIC) values of various hydrazine derivatives, including this compound. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 3.125 | Acinetobacter baumannii ATCC 19606 |
Chloro-substituted hydrazone | 1.56 | Acinetobacter baumannii ATCC BAA-1605 |
Fluoro-substituted hydrazone | 3.125 | Acinetobacter baumannii ATCC 747 |
The compound showed potent activity against multiple strains of A. baumannii, highlighting its potential as a therapeutic agent in combating antibiotic resistance.
Case Studies
- In Vivo Toxicity Assessment : A study involving the administration of this compound in a mouse model assessed its toxicity profile. The results indicated no significant adverse effects on physiological blood markers, suggesting a favorable safety profile for further development.
- Combination Therapy Studies : In combination with other antibiotics, this compound demonstrated synergistic effects against resistant bacterial strains, enhancing the overall efficacy of treatment regimens.
Properties
IUPAC Name |
2-bromo-5-hydrazinylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJGSNIBDYDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.